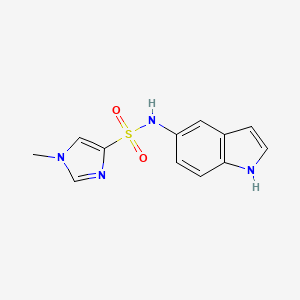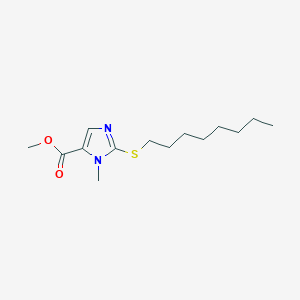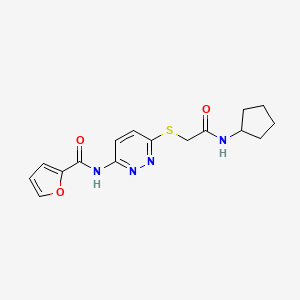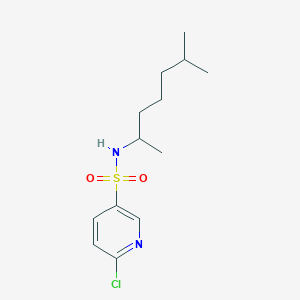![molecular formula C17H26N2O4S B2864840 N-((1-isopropylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 946383-06-8](/img/structure/B2864840.png)
N-((1-isopropylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-isopropylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a benzo-dioxine moiety, and a sulfonamide group, making it a versatile molecule for research and industrial purposes.
Mécanisme D'action
Target of Action
The compound, also known as N-{[1-(propan-2-yl)piperidin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, is a type of sulfonamide drug . Sulfonamides are known to target enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, glucose regulation, thyroid function, inflammation, and intraocular pressure regulation .
Mode of Action
Sulfonamides, including this compound, inhibit the activity of their target enzymes . For instance, they can prevent dihydropteroate synthetase from catalyzing the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a key step in the synthesis of folic acid . This inhibition disrupts the production of essential metabolites, thereby exerting an antibacterial effect .
Biochemical Pathways
By inhibiting enzymes like dihydropteroate synthetase, sulfonamides disrupt the folic acid synthesis pathway . This leads to a deficiency of tetrahydrofolate, a coenzyme required for the synthesis of nucleic acids and amino acids . As a result, the growth and multiplication of bacteria are hindered .
Result of Action
The inhibition of key enzymes by this compound leads to disruption of essential biochemical pathways in bacteria, resulting in their inability to proliferate . This results in the alleviation of bacterial infections .
Action Environment
The action, efficacy, and stability of sulfonamides can be influenced by various environmental factors. Moreover, large doses of sulfonamides may cause strong allergic reactions . Therefore, careful dosage control and consideration of individual patient characteristics are crucial for the safe and effective use of this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-isopropylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multiple steps, starting with the preparation of the piperidine ring and the benzo-dioxine moiety. The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives under high pressure and temperature conditions. The benzo-dioxine moiety is often prepared via the cyclization of catechol derivatives with appropriate alkylating agents.
The final step involves the sulfonation of the benzo-dioxine moiety, followed by the coupling of the piperidine ring with the sulfonated benzo-dioxine. This step requires the use of strong acids, such as sulfuric acid, and high temperatures to ensure complete reaction and high yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts, such as palladium or platinum, can enhance the efficiency of the hydrogenation and sulfonation steps. Additionally, advanced purification techniques, such as chromatography and crystallization, are employed to obtain high-purity products suitable for research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-((1-isopropylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides, forming new sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various sulfonamide derivatives depending on the substituents used.
Applications De Recherche Scientifique
N-((1-isopropylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-((1-isopropylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide: shares structural similarities with other sulfonamide derivatives, such as:
Uniqueness
What sets this compound apart is its unique combination of a piperidine ring, benzo-dioxine moiety, and sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
N-[(1-propan-2-ylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-13(2)19-7-5-14(6-8-19)12-18-24(20,21)15-3-4-16-17(11-15)23-10-9-22-16/h3-4,11,13-14,18H,5-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBOMRHTIUYWJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-10,13-dimethyl-16-((5-methylfuran-2-yl)methylene)tetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2864759.png)


![2-fluoro-3-methoxy-N-[3-(2-oxoazetidin-1-yl)phenyl]benzamide](/img/structure/B2864762.png)
![3-[4-(2H-1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZIN-1-YL]PROPANEHYDRAZIDE](/img/structure/B2864767.png)
![N-(3-methoxyphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2864768.png)
![methyl 2-[8-(2,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2864770.png)


![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)acetate](/img/structure/B2864774.png)

![N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2864778.png)
![4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-oxazine-3-carboxylic acid](/img/structure/B2864779.png)

